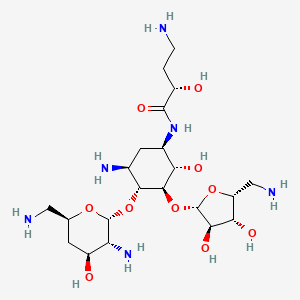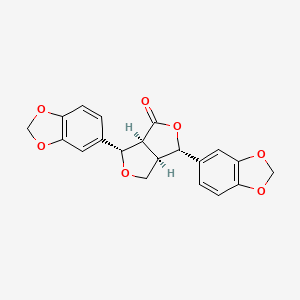
Wismutsubgallat
Übersicht
Beschreibung
- Es erscheint als ein gelbes Pulver, geruchlos und geschmacklos.
- Beim Kontakt mit Licht verblasst es allmählich.
- Es ist unlöslich in Wasser, Alkohol und Ether, löst sich aber in Salpetersäure oder Salzsäure unter gleichzeitiger Zersetzung. In alkalischen Lösungen verfärbt es sich tiefrot.
- This compound besitzt adstringierende, antiseptische und gewebestärkende Eigenschaften. Es wirkt als Proteinpräzipitant, bildet einen Schutzfilm auf entzündeten Oberflächen, reduziert die Nervenempfindlichkeit und verengt die lokalen Blutgefäße.
Wismutsubgallat: (chemische Formel: C₇H₅BiO₆) ist ein alkalisches Salz mit einer undefinierten Zusammensetzung.
Herstellungsmethoden
Synthesewege: this compound kann durch Reaktion von Wismutsalzen (wie Wismutnitrat) mit Gallussäure synthetisiert werden.
Industrielle Produktion: Die industriellen Produktionsmethoden beinhalten kontrollierte Fällungsreaktionen, um die Verbindung zu erhalten.
Wissenschaftliche Forschungsanwendungen
Dermatologie: Es kann mit Borsäure und Talkumpulver kombiniert werden, um Reibungserythem in Hautfalten zu behandeln, die durch Feuchtigkeit und Reibung verursacht werden.
Andere Bereiche: Die Forschung untersucht sein Potenzial in der Wundheilung, Gewebsreparatur und entzündungshemmenden Wirkung.
Wirkmechanismus
- Der Mechanismus von this compound beinhaltet Proteinpräzipitation, Nervendesensibilisierung und lokale Blutgefäßverengung.
- Es bildet eine schützende Schicht auf entzündeten Oberflächen und reduziert so externe Reize an den Nervenenden.
Wirkmechanismus
Target of Action
Bismuth subgallate primarily targets the intestinal mucosa and odor-producing bacteria in the intestine . It is also known to act on coagulation factor XII , leading to the activation of the coagulation cascade and improving the early formation of fibrin clots .
Mode of Action
Bismuth subgallate is thought to work by adsorbing extra water in the large intestine, as well as toxins . It forms a protective coat on the intestinal mucosa . This compound is also believed to act on odor-producing bacteria in the intestine, reducing the smell of expelled gas and stool .
Biochemical Pathways
It is known that bismuth compounds can complex with the bacterial wall and periplasmic membrane, inhibit bacterial enzymes like urease, catalase, and lipase . These actions could potentially affect various biochemical pathways in the bacteria, leading to their inhibition.
Pharmacokinetics
Bismuth subgallate is a heavy metal salt of gallic acid that is highly insoluble and poorly absorbed . This property contributes to its primary action within the gastrointestinal tract. Absorbed bismuth is rapidly excreted in the urine, with most of the metal excreted within 24 hours .
Result of Action
The primary result of bismuth subgallate’s action is the deodorization of flatulence and stools . It also has protective effects on the gastric mucosa and strong astringent effects . In addition, it has been used for hemostasis in soft tissue surgery .
Action Environment
Bismuth subgallate is a yellow-colored substance that presents as an odorless powder. It undergoes discoloration when exposed to sunlight . It has been found to remain stable under acidic conditions similar to that of gastric acid . This stability in the gastric environment is crucial for its efficacy in deodorizing flatulence and stools, and its protective effects on the gastric mucosa.
Biochemische Analyse
Biochemical Properties
Bismuth subgallate plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It is known to form a coordination polymer where all three phenolate groups of gallic acid coordinate to bismuth, while the carboxylic acid groups remain free . This unique structure allows bismuth subgallate to interact with biomolecules in a specific manner, contributing to its antimicrobial and astringent properties. The compound’s poor solubility and acid resistance further enhance its stability and efficacy in biochemical reactions .
Cellular Effects
Bismuth subgallate influences various cellular processes and functions. It has been shown to have protective effects on the gastric mucosa and strong astringent effects. The compound’s antimicrobial properties are believed to be due to its ability to disrupt cell membranes and inhibit the growth of pathogenic bacteria. Additionally, bismuth subgallate has been observed to influence cell signaling pathways, gene expression, and cellular metabolism, contributing to its therapeutic effects in wound healing and gastrointestinal therapy .
Molecular Mechanism
The molecular mechanism of bismuth subgallate involves its interaction with biomolecules at the molecular level. The compound forms coordination polymers with gallic acid, which allows it to bind to and inhibit the activity of certain enzymes and proteins. This inhibition can lead to changes in gene expression and cellular metabolism, contributing to its antimicrobial and hemostatic properties. Bismuth subgallate’s ability to form stable complexes with biomolecules also enhances its therapeutic efficacy .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of bismuth subgallate have been observed to change over time. The compound’s stability and resistance to degradation contribute to its long-term efficacy in in vitro and in vivo studies. Prolonged exposure to sunlight can cause discoloration of the compound, potentially affecting its activity. Long-term studies have shown that bismuth subgallate maintains its therapeutic effects over extended periods, making it a reliable option for wound healing and gastrointestinal therapy .
Dosage Effects in Animal Models
The effects of bismuth subgallate vary with different dosages in animal models. At lower doses, the compound has been shown to have beneficial effects on wound healing and gastrointestinal health. At higher doses, bismuth subgallate can exhibit toxic or adverse effects, including potential damage to the liver and kidneys. Threshold effects have been observed, indicating that there is an optimal dosage range for therapeutic efficacy without causing toxicity .
Metabolic Pathways
Bismuth subgallate is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s poor solubility and stability allow it to persist in the gastrointestinal tract, where it can exert its therapeutic effects. Bismuth subgallate’s interaction with metabolic enzymes can influence the production and degradation of metabolites, contributing to its antimicrobial and astringent properties .
Transport and Distribution
Within cells and tissues, bismuth subgallate is transported and distributed through interactions with transporters and binding proteins. The compound’s poor solubility and stability allow it to accumulate in specific tissues, where it can exert its therapeutic effects. Bismuth subgallate’s interaction with transporters and binding proteins can influence its localization and accumulation, contributing to its efficacy in wound healing and gastrointestinal therapy .
Subcellular Localization
Bismuth subgallate’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound’s ability to form stable complexes with biomolecules allows it to localize to areas where it can exert its therapeutic effects. Bismuth subgallate’s subcellular localization can influence its activity and function, contributing to its antimicrobial and hemostatic properties .
Vorbereitungsmethoden
Synthetic Routes: Bismuth subgallate can be synthesized by reacting bismuth salts (such as bismuth nitrate) with gallic acid.
Industrial Production: The industrial production methods involve controlled precipitation reactions to obtain the compound.
Analyse Chemischer Reaktionen
Reaktionen: Wismutsubgallat unterliegt verschiedenen Reaktionen, darunter Oxidation und Reduktion.
Häufige Reagenzien und Bedingungen: Spezifische Reagenzien und Bedingungen hängen von der gewünschten Reaktion ab. Beispielsweise reagiert es mit Reduktionsmitteln oder Oxidationsmitteln.
Hauptprodukte: Die wichtigsten gebildeten Produkte umfassen Wismutoxide und Gallate.
Vergleich Mit ähnlichen Verbindungen
- Wismutsubgallat ist aufgrund seiner spezifischen Eigenschaften und Anwendungen einzigartig.
- Zu den ähnlichen Verbindungen gehören andere Wismutsalze (z. B. Wismutsubnitrat) und Adstringentien.
Eigenschaften
InChI |
InChI=1S/C7H6O5.Bi.H2O/c8-4-1-3(7(11)12)2-5(9)6(4)10;;/h1-2,8-10H,(H,11,12);;1H2/q;+2;/p-2 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXCBNHDMGIZPQF-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C2C(=C1O)O[Bi]O2)C(=O)O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BiO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3046588 | |
| Record name | Bismuth subgallate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3046588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
395.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
Insoluble in cold water and hot water. | |
| Record name | Bismuth subgallate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13909 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Bismuth salts exert their action largely in the upper gastrointestinal tract by way of local activity from luminal bismuth in the stomach and duodenum. In terms of bismuth subgallate's ability to deodorize flatulence and stools as an internal deodorant - although not fully elucidated - it is believed that when the substance is administered orally, its relative insolubility and poor absorption allows it to remain within the gastrointestinal lumen and inhibit colonic bacteria from acting on fermentable food residues in the GI tract. Moreover, when bismuth subgallate is taken orally, various salts like bismuth citrate, bismuth oxychloride, and others are formed. These salts are then taken up into surrounding gastric mucus as well as bound to protein within the base of any ulcers that may be present after coming into contact with gastric juice. Additionally, bismuth compounds like bismuth subgallate are also believed to have the capacity to trigger the secretion of prostaglandins, epithelial growth factor (EGF), and mucosal bicarbonate as a means to inhibit the action of pepsin in gastric juice. These actions subsequently protect gastric mucous from peptic luminal degradation as well as enhance the properties of mucous to assist in the healing of both duodenal and gastric ulcers. In this way, bismuth subgallate works to absorb extra water and/or toxins in the large intestine, allowing it to form a protective coat on the intestinal mucosa and over ulcers that may or may not be associated with infections like those of Helicobacter pylori. Furthermore, studies have shown that bismuth compounds like bismuth subgallate are capable of demonstrating antimicrobial effects against various gastrointestinal tract pathogens like E. coli, Salmonella, Shigella, Vibrio cholera, Campylobacter jejuni, H. pylori, and some enteric viruses like Rotaviruses. Although the exact mechanism(s) of action by which bismuth compounds are able to elicit such antimicrobial effects remains unclear, a number of experimental observations suggest that bismuth has been able to complex with the bacterial wall and periplasmic membrane; inhibit bacterial enzymes like urease, catalase, and lipase; inhibit bacterial protein and ATP synthesis; and also inhibit or decrease the adherence of bacteria like H. pylori to epithelial cells. In essence, ultrastructural studies have shown evidence of the binding of bismuth complexes to the bacterial wall and periplasmic space between the inner and outer bacterial membrane of H.pylori with subsequent ballooning and disintegration of the pathogen. To various extents, these antimicrobial actions may also illustrate how bismuth subgallate is capable of neutralizing colonic bacteria from acting on fermentable foods as well. Numerous studies have and continue to study the possible hemostatic action that bismuth subgallate may have. As the bismuth salt of gallic acid, bismuth subgallate's chemical structure shares similarities to ellagic acid, another gallic acid derivative. Ellagic acid itself is a clot-promoting agent that initiates thrombin formation by way of the intrinsic pathway via an action on Hageman factor (clotting factor XII). It is believed that bismuth subgallate's ability to activate factor XII is associated with the chemical's negatively charged moieties - whose contact with factor XII would theoretically initiate the intrinsic pathway to blood clotting. Other studies have also suggested that bismuth subgallate is capable of inducing macrophages to secrete growth factors to facilitate wound healing, decreasing lesion area, enhancing granulation tissue formation and re-epithelialization, the initiation of the proliferation of collagen via the activation of fibroblasts, the accelerated re-establishment of blood vessels, and also the restriction of nitric oxide formation. Given such studies regarding bismuth subgallate's potential hemostatic abilities, there has been and continues to be interest in indicating the agent for use in otolaryngology as in tonsillectomies or adenotonsillectomies to achieve reduced bleeding and surgery times; topical treatment in various open wound surgeries to facilitate faster and earlier clotting between tissues; ileostomy; dental surgeries; epistaxis management; among others. Nevertheless, study results are conflicting; where there may be experimental results suggesting some improvements in reduced operation time and operative blood loss when bismuth subgallate is used as a hemostatic agent in tonsillectomies there are also study results that observed bismuth subgallate having a negative influence on the healing processes of wounds inflicted in animal models, in which the use of the agent actually delayed the rate of new vessel formation and optimal wound healing. Finally, bismuth subgallate also demonstrates a strong astringent ability - an action that can facilitate both its deodorant and hemostatic effects and assists in its indication as an active ingredient in a number of non-prescription products for hemorrhoid suppositories or topical applications, diarrhea, etc. | |
| Record name | Bismuth subgallate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13909 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
99-26-3 | |
| Record name | Bismuth subgallate [USAN:USP:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000099263 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bismuth subgallate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13909 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 1,3,2-Benzodioxabismole-5-carboxylic acid, 2,7-dihydroxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Bismuth subgallate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3046588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,7-dihydroxy-1,3,2-benzodioxabismole-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.493 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does bismuth subgallate exert its hemostatic effect?
A1: Bismuth subgallate primarily acts by activating Hageman factor (Factor XII), a key component of the intrinsic pathway of coagulation. This activation initiates the coagulation cascade, ultimately leading to the formation of a blood clot. [, , , ]
Q2: What is the structure of bismuth subgallate?
A2: For a long time, the exact structure of bismuth subgallate remained elusive. Recent research utilizing continuous rotation electron diffraction and sample cooling techniques revealed its structure as a coordination polymer. [] This structure provides insights into its properties such as poor solubility, acid resistance, and gas sorption. []
Q3: What is the molecular formula and weight of bismuth subgallate?
A3: While the exact formula has been debated, the structure elucidation suggests a complex polymeric structure, moving away from previously assumed simpler formulas. []
Q4: Does bismuth subgallate exhibit any catalytic properties?
A6: While traditionally known for its hemostatic and astringent properties, some studies suggest potential catalytic activity of bismuth subgallate, particularly in suppressing the formation of nitrogen oxide synthetase. [] Further research is needed to fully elucidate these catalytic properties and explore potential applications.
Q5: Have there been any computational studies on bismuth subgallate?
A7: While experimental data forms the basis of our understanding, computational studies, including molecular modeling and simulations, can offer valuable insights into the interaction of bismuth subgallate with its biological targets and help predict its behavior under various conditions. []
Q6: How does the structure of bismuth subgallate contribute to its hemostatic activity?
A8: Understanding the SAR of bismuth subgallate is crucial for developing potentially more effective derivatives. Research suggests that the negatively charged nature of bismuth subgallate plays a role in its interaction with Hageman factor, which is known to be activated by negatively charged surfaces. [] Further studies focusing on specific structural modifications and their impact on activity are needed to establish a comprehensive SAR profile. []
Q7: What is the evidence for the efficacy of bismuth subgallate in controlling bleeding during tonsillectomy?
A10: Multiple studies have investigated the use of bismuth subgallate as a hemostatic agent in tonsillectomy. While some studies report a reduction in operating time and blood loss with bismuth subgallate use [, , , ], others have found no significant difference compared to control groups. [, ] More research is needed to clarify these inconsistencies and establish definitive evidence for its efficacy.
Q8: Are there any animal models used to study the effects of bismuth subgallate on wound healing?
A11: Yes, rat models are commonly employed to investigate the effects of bismuth subgallate on wound healing. Studies have shown that bismuth subgallate does not negatively impact wound healing and may even accelerate certain aspects of the process. [, ]
Q9: What are the potential adverse effects of bismuth subgallate?
A12: While generally considered safe for topical use, bismuth subgallate can cause adverse effects, particularly with prolonged or excessive use. Reported side effects include encephalopathy, characterized by neurological symptoms like confusion, tremors, and gait disturbances. [, , , , , , ] Pulmonary complications due to aspiration have also been reported. [, ]
Q10: Are there any specific drug delivery strategies being explored for bismuth subgallate?
A13: While bismuth subgallate is traditionally used topically, exploring novel drug delivery systems, such as nanoparticles or hydrogels, could potentially enhance its efficacy and target its delivery to specific tissues, minimizing side effects. [, ]
Q11: How is the content of bismuth subgallate determined in pharmaceutical formulations?
A14: Several analytical techniques can be used to quantify bismuth subgallate in pharmaceutical formulations. These include spectrophotometry, particularly using the azo dye tropaeolin O [], and other methods like titration and chromatographic techniques.
Q12: What is the environmental impact of bismuth subgallate?
A15: As with any pharmaceutical compound, understanding the environmental fate and potential ecotoxicological effects of bismuth subgallate is crucial. Research on its degradation pathways and potential impact on aquatic and terrestrial ecosystems is necessary to develop strategies for responsible disposal and minimize any negative environmental consequences. []
Q13: Are there any alternative hemostatic agents to bismuth subgallate?
A16: Yes, several alternative hemostatic agents are available, including fibrin tissue adhesives, microfibrillar collagen, and oxidized cellulose. [] The choice of hemostatic agent depends on factors like the clinical indication, patient characteristics, and cost-effectiveness. Research comparing the efficacy, safety, and cost of bismuth subgallate to other options is valuable for making informed clinical decisions.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1H-Thieno[3,4-d]iMidazole-4-pentanaMide, hexahydro-N-[2-[(iodoacetyl)aMino]ethyl]-2-oxo-, (3aS,4S,6aR)-](/img/structure/B1254950.png)
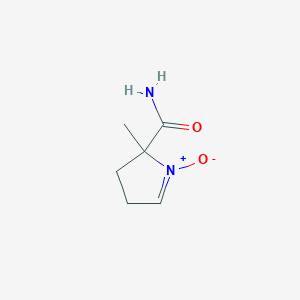
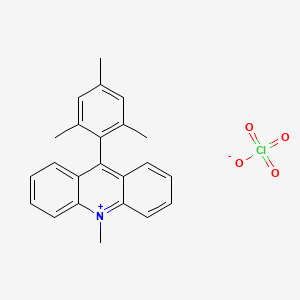


![N-(5,7-dimethyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinolin-9-yl)-2,2-dimethylpropanamide](/img/structure/B1254957.png)
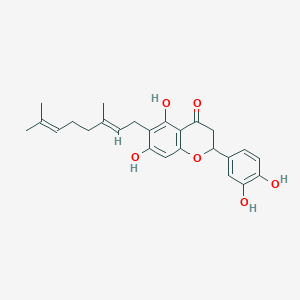
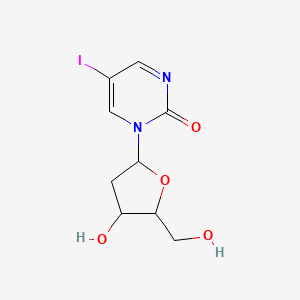
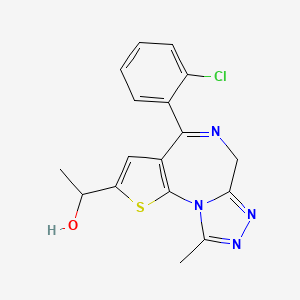
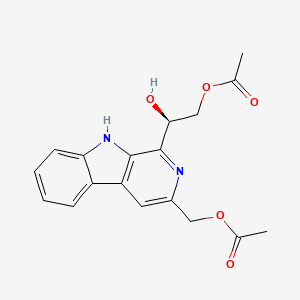
![(3S,4aS,6aR,10aR,10bR)-3-ethenyl-3,4a,7,7,10a-pentamethyl-2,5,6,6a,8,9,10,10b-octahydro-1H-benzo[f]chromene](/img/structure/B1254969.png)
